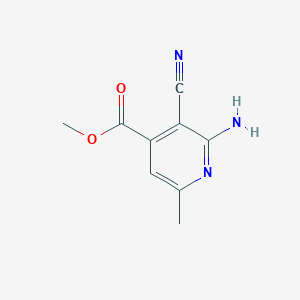
Caffeoylputrescine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeoylputrescine hydrochloride is a naturally occurring phenolic amide found in various plant species, including tobacco. It is known for its role in plant defense mechanisms, particularly in repelling herbivores. The compound is a conjugate of caffeic acid and putrescine, and it exhibits various biological activities that make it of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caffeoylputrescine hydrochloride can be synthesized through the reaction of caffeic acid with putrescine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of caffeic acid and the amino group of putrescine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of caffeoylputrescine hydrochloride involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical synthesis routes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Caffeoylputrescine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in caffeoylputrescine can be oxidized to quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield caffeic acid and putrescine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones derived from caffeic acid.
Reduction: Reduced forms of caffeoylputrescine.
Substitution: Caffeic acid and putrescine.
Aplicaciones Científicas De Investigación
Caffeoylputrescine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the development of natural pesticides and plant growth regulators.
Mecanismo De Acción
Caffeoylputrescine hydrochloride exerts its effects primarily through its interaction with plant defense pathways. The compound is known to activate the jasmonic acid pathway, leading to the production of defense-related proteins and metabolites. It also acts as a deterrent to herbivores by affecting their feeding behavior and physiology.
Comparación Con Compuestos Similares
Caffeoylputrescine hydrochloride is similar to other phenolic amides such as feruloylputrescine and p-coumaroylputrescine. it is unique in its specific combination of caffeic acid and putrescine, which confers distinct biological activities. Similar compounds include:
Feruloylputrescine: A conjugate of ferulic acid and putrescine.
p-Coumaroylputrescine: A conjugate of p-coumaric acid and putrescine.
Propiedades
Fórmula molecular |
C13H19ClN2O3 |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
Clave InChI |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)


![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)



